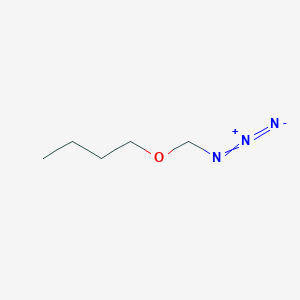
1-(Azidomethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethoxy)butane is an organic compound characterized by the presence of an azido group attached to a methoxybutane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)butane can be synthesized through the nucleophilic substitution reaction of 1-chloromethoxybutane with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azidomethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Cycloaddition Catalysts: Copper(I) iodide, copper sulfate with sodium ascorbate.
Major Products:
Substitution Products: Various substituted methoxybutanes.
Reduction Products: 1-(Aminomethoxy)butane.
Cycloaddition Products: 1,2,3-Triazoles.
Applications De Recherche Scientifique
1-(Azidomethoxy)butane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the field of click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of triazole-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Azidomethoxy)butane primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes or radicals, which then proceed to form the final products.
Comparaison Avec Des Composés Similaires
1-(Azidomethoxy)propane: Similar structure but with a shorter carbon chain.
1-(Azidomethoxy)pentane: Similar structure but with a longer carbon chain.
1-(Azidomethoxy)ethane: Even shorter carbon chain, leading to different reactivity and properties.
Uniqueness: 1-(Azidomethoxy)butane is unique due to its specific carbon chain length, which influences its physical properties and reactivity. The presence of the azido group also imparts distinct chemical behavior, making it a valuable compound for various synthetic applications.
Propriétés
Formule moléculaire |
C5H11N3O |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
1-(azidomethoxy)butane |
InChI |
InChI=1S/C5H11N3O/c1-2-3-4-9-5-7-8-6/h2-5H2,1H3 |
Clé InChI |
ZUBYWIXIQFQXFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)

![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)

![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)




![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)

